molecular formula C6H2Cl4 B3331689 1,2,4,5-Tetrachlorobenzene 13C6 CAS No. 85380-73-0

1,2,4,5-Tetrachlorobenzene 13C6

Cat. No.: B3331689
CAS No.: 85380-73-0
M. Wt: 221.8 g/mol
InChI Key: JHBKHLUZVFWLAG-IDEBNGHGSA-N
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Description

1,2,4,5-Tetrachlorobenzene is a tetrachlorobenzene carrying chloro groups at positions 1, 2, 4, and 5 . It appears as odorless white flakes or chunky solid . It is a degradation byproduct of pentachlorobenzene and hexachlorobenzene and is an important marker in environmental analysis .


Synthesis Analysis

1,2,4,5-Tetrachlorobenzene can be produced by electrophilic halogenation of benzenes and some chlorobenzenes .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-tetrachlorobenzene has been determined by combining electron diffraction data with dipolar . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The concentrations of three coexisting chlorobenzene congeners change in the form of wave. The anaerobic degradation activity of HCB is reduced due to the feedback inhibition caused by accumulation of coexisting chlorobenzene congeners .


Physical and Chemical Properties Analysis

1,2,4,5-Tetrachlorobenzene has a molecular weight of 215.892 . It has a boiling point of 516.2 K and a fusion point of 412.2 K . The vaporization enthalpy is 60.7 kJ/mol .

Scientific Research Applications

Molecular Structure Analysis

1,2,4,5-Tetrachlorobenzene (TeCB) has been a subject of study for understanding molecular structures. Research has focused on determining the molecular structures of TeCB in different states, such as gaseous and crystalline forms. For example, the molecular structure of gaseous TeCB has been determined using least-squares refinements based on electron-diffraction intensity data, revealing a planar structure with D2h symmetry (Strand & Cox, 1966). Additionally, the crystallographic phase transition of TeCB has been studied using 35Cl nuclear quadrupole resonance, indicating a first-order displacive transition (Martín, 1992).

Environmental and Chemical Process Studies

TeCB has been utilized in studies focusing on environmental pollution and chemical processes. Investigations into the degradation of chlorobenzenes, including TeCB, by specific bacterial strains have been conducted to understand the process of reductive dechlorination under anaerobic conditions, a critical step in the biodegradation of these pollutants (Adrian et al., 2000). Research on the palladium-catalyzed hydrodehalogenation of TeCB in water-ethanol mixtures has also been performed, contributing to the development of soil remediation technologies for halogenated hydrophobic organic contaminants (Wee & Cunningham, 2008).

Phase Transition and Solidification Studies

TeCB has been extensively used in studies related to phase transitions and solidification behavior. The solidification behavior of binary organic eutectics and monotectics, including the TeCB system, hasbeen analyzed to understand the thermodynamics and kinetics of phase transitions. Such studies provide valuable insights into the properties of mixed systems, contributing to the development of materials with specific characteristics (Rai et al., 1999).

Safety and Hazards

Exposure to 1,2,4,5-tetrachlorobenzene can irritate or bother your eyes and skin and can affect your ability to breathe. It can also affect the mucous membranes . In addition, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is very toxic to aquatic life .

Properties

IUPAC Name

1,2,4,5-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBKHLUZVFWLAG-IDEBNGHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]([13C](=[13CH][13C](=[13C]1Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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